- Pd-Catalyzed C-H activation/oxidative cyclization of acetanilide with norbornene: concise access to functionalized indolinesChemical Communications (Cambridge, 2014, 50(61), 8370-8373,
Cas no 93-26-5 (N-(2-Methoxyphenyl)acetamide)

N-(2-Methoxyphenyl)acetamide structure
Nome do Produto:N-(2-Methoxyphenyl)acetamide
N-(2-Methoxyphenyl)acetamide Propriedades químicas e físicas
Nomes e Identificadores
-
- N-(2-Methoxyphenyl)acetamide
- o-Acetanisidide
- o-Methoxyacetanilide
- o-Acetanisidine
- 2-Methoxyacetanilide
- 2'-Methoxyacetanilide
- Acetamide, N-(2-methoxyphenyl)-
- Acetanilide, 2'-methoxy-
- Acetyl-O-anisidine
- N-Acetyl-o-anisidine
- 2-ACETAMIDOANISOLE
- Acetamide, N-(methoxyphenyl)-
- N-ACETYL-ORTHO-ANISIDINE
- FGOFNVXHDGQVBG-UHFFFAOYSA-N
- N-(2-METHOXYPHENYL) ACETAMIDE
- Q63392790
- Aceto-o-anisidine
- NSC4004
- PubChem3319
- N-acetyl-2-anisidine
- 2-(Acetyla
- N-(2-Methoxyphenyl)acetamide (ACI)
- o-Acetanisidide (6CI, 7CI, 8CI)
- 2-(Acetylamino)anisole
- 2-N-Acetylaminomethoxybenzene
- 2′-Methoxyacetanilide
- N-Acetyl-2-methoxyaniline
- NSC 4004
- MFCD00026117
- SDCCGMLS-0033745.P002
- NS00039539
- N-(2-methoxyphenyl)-acetamide
- AKOS000498231
- o-Acetanisidide;N-(2-Methoxyphenyl)acetamide
- WLN: 1VMR BO1
- SCHEMBL171580
- N-(2-Methoxyphenyl)acetamide, 95%
- N-(2-Methoxyphenyl)acetamide #
- DTXSID0052623
- SY107302
- W-109344
- 93-26-5
- BRN 2091808
- UNII-LPJ345W2VY
- SMR000054976
- LPJ345W2VY
- N-(2-Methoxy-phenyl)-acetamide
- AE-641/00783050
- STL169049
- AI3-00799
- AS-59474
- MLS000105047
- A0018
- NSC-4004
- CHEMBL1880779
- HMS2339K05
- CS-0313101
- EINECS 202-233-5
- HMS1577L04
- CHEBI:143106
- D88200
- InChI=1/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11
- Z27797377
- Cambridge id 5137141
-
- MDL: MFCD00026117
- Inchi: 1S/C9H11NO2/c1-7(11)10-8-5-3-4-6-9(8)12-2/h3-6H,1-2H3,(H,10,11)
- Chave InChI: FGOFNVXHDGQVBG-UHFFFAOYSA-N
- SMILES: O=C(C)NC1C(OC)=CC=CC=1
- BRN: 2091808
Propriedades Computadas
- Massa Exacta: 165.07900
- Massa monoisotópica: 165.079
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 159
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- XLogP3: 1.1
- Contagem de Tautomeros: 3
- Superfície polar topológica: 38.3
Propriedades Experimentais
- Cor/Forma: Powder
- Densidade: 1.1603 (rough estimate)
- Ponto de Fusão: 85.0 to 89.0 deg-C
- Ponto de ebulição: 303-305 °C(lit.)
- Ponto de Flash: 138
- Índice de Refracção: 1.5839 (estimate)
- PSA: 38.33000
- LogP: 1.72660
- FEMA: 2768
N-(2-Methoxyphenyl)acetamide Informações de segurança
-
Símbolo:
- Pedir:warning
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319
- Declaração de Advertência: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22-36/37/38
- Instrução de Segurança: S26-S36
- RTECS:AE8280000
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Keep it tightly closed. Store in a cool, dry place.
- Frases de Risco:R36/37/38
N-(2-Methoxyphenyl)acetamide Dados aduaneiros
- CÓDIGO SH:2924299090
- Dados aduaneiros:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-(2-Methoxyphenyl)acetamide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N19830-5mg |
O-Acetanisidide |
93-26-5 | 5mg |
¥252.0 | 2021-09-08 | ||
Enamine | EN300-15542-2.5g |
N-(2-methoxyphenyl)acetamide |
93-26-5 | 2.5g |
$149.0 | 2023-02-09 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-5g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 5g |
¥176.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 100g |
¥1822.0 | 2022-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | RL569-25g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0%(LC&N) | 25g |
¥649.0 | 2022-07-28 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-25g |
o-Acetanisidide |
93-26-5 | ≥98% | 25g |
¥139.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-500g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 500g |
¥1259.90 | 2023-09-01 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80541-5mg |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | 98.0% | 5mg |
¥100 | 2021-05-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A865878-100g |
o-Acetanisidide |
93-26-5 | ≥98% | 100g |
¥419.00 | 2022-09-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O159959-100g |
N-(2-Methoxyphenyl)acetamide |
93-26-5 | >98.0%(HPLC)(N) | 100g |
¥405.90 | 2023-09-01 |
N-(2-Methoxyphenyl)acetamide Método de produção
Método de produção 1
Condições de reacção
1.1 Solvents: Dichloromethane ; rt
Referência
Método de produção 2
Condições de reacção
1.1 Catalysts: Cadmium oxide ; 10 min, 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- Microwave-assisted synthesis of nano-sized cadmium oxide as a new and highly efficient catalyst for solvent free acylation of amines and alcoholsAsian Journal of Chemistry, 2010, 22(4), 2554-2564,
Método de produção 3
Condições de reacção
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
1.2 5 min, 70 °C; 70 °C → rt
1.3 Reagents: Sodium sulfite Solvents: Water ; rt
Referência
- Hypervalent Iodine-Mediated Beckmann Rearrangement of KetoximesSynlett, 2018, 29(11), 1465-1468,
Método de produção 4
Condições de reacção
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetonitrile ; 3 h, reflux
Referência
- A mild and highly efficient catalyst for Beckmann rearrangement, BF3.OEt2Chinese Journal of Chemistry, 2011, 29(5), 947-950,
Método de produção 5
Condições de reacção
1.1 Catalysts: 1,1′-(3,3-Dichloro-1-cyclopropene-1,2-diyl)bis[benzene] , Zinc chloride Solvents: Acetonitrile ; rt; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Cyclopropenium ion catalysed Beckmann rearrangementChemical Communications (Cambridge, 2010, 46(31), 5808-5810,
Método de produção 6
Condições de reacção
1.1 Catalysts: 2920873-90-9 Solvents: Water ; 1 min, rt
Referência
- Nickel ion-containing DABCO based ionic liquid: an efficient catalyst for the convenient chemoselective reduction of nitroarenes, N-acetylation of arylamines, and one-pot reductive acetylation of nitroarenesJournal of Molecular Structure, 2023, 1285,,
Método de produção 7
Condições de reacção
1.1 Reagents: Boron trifluoride etherate , Iodobenzene diacetate Solvents: Acetonitrile ; 30 min, 70 °C
1.2 5 min, 70 °C
1.2 5 min, 70 °C
Referência
- The Reaction of Ketoximes with Hypervalent Iodine Reagents: Beckmann Rearrangement and Hydrolysis to KetonesSynthesis, 2022, 54(18), 4095-4103,
Método de produção 8
Condições de reacção
1.1 Catalysts: Cyanuric chloride , Zinc chloride Solvents: Acetonitrile ; 1 h, reflux
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- Cyanuric Chloride as a Mild and Active Beckmann Rearrangement CatalystJournal of the American Chemical Society, 2005, 127(32), 11240-11241,
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydroxide , Oxygen Catalysts: Gold, compd. with palladium (6:1) , Resin 717 Solvents: Water ; 24 h, 40 °C
Referência
- Aerobic oxidative coupling of alcohols and amines over Au-Pd/resin in water: Au/Pd molar ratios switch the reaction pathways to amides or iminesGreen Chemistry, 2013, 15(10), 2680-2684,
Método de produção 10
Condições de reacção
1.1 Reagents: Triethylamine , Sulfonyl fluoride Solvents: Acetonitrile ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min, rt
Referência
- SO2F2-Activated Efficient Beckmann Rearrangement of Ketoximes for Accessing Amides and LactamsEuropean Journal of Organic Chemistry, 2019, 2019(30), 4911-4915,
Método de produção 11
Condições de reacção
1.1 Solvents: Dichloromethane ; 20 min, rt
Referência
- Monoprotected L-Amino Acid (L-MPAA), Accelerated Bromination, Chlorination, and Iodination of C(sp2)-H Bonds by Iridium(III) CatalysisChemistry - A European Journal, 2017, 23(29), 7031-7036,
Método de produção 12
Condições de reacção
1.1 Catalysts: Silica (chlorinated, mesoporous) Solvents: Toluene ; 2 h, reflux
Referência
- Novel periodic mesoporous silica chlorides (PMSCl) with 2D P6mm hexagonal structures: efficient catalysts for the Beckmann rearrangementSynlett, 2010, (13), 2019-2023,
Método de produção 13
Condições de reacção
1.1 Catalysts: Oxobis(1,1,1-trifluoromethanesulfonato-κO)zirconium Solvents: Acetonitrile ; 1 min, rt
Referência
- Zirconyl triflate: a new, highly efficient and reusable catalyst for acetylation and benzoylation of alcohols, phenols, amines and thiols with acetic and benzoic anhydridesJournal of the Iranian Chemical Society, 2009, 6(3), 523-532,
Método de produção 14
Condições de reacção
1.1 Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 12 h, rt
Referência
- Silica gel-promoted synthesis of amide by rearrangement of oxime under visible lightTetrahedron Letters, 2023, 114,,
Método de produção 15
Condições de reacção
1.1 Catalysts: (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(methylthio)methyl]-3,5-dimethyl-… Solvents: Dichloromethane , 1,1,1,3,3,3-Hexafluoro-2-propanol ; 22 h, rt
Referência
- BODIPY Photocatalyzed Beckmann Rearrangement and Hydrolysis of Oximes under Visible LightJournal of Organic Chemistry, 2022, 87(18), 11958-11967,
Método de produção 16
Condições de reacção
1.1 Catalysts: Zinc oxide (ZnO) ; 4 h, 80 °C
Referência
- Morphology of ZnO triggered versatile catalytic reactions towards CO2 fixation and acylation of amines at optimized reaction conditionsMolecular Catalysis, 2020, 493,,
Método de produção 17
Condições de reacção
1.1 Catalysts: Cyanuric chloride Solvents: 1H-Imidazolium, 3-hexyl-1-methyl-, perchlorate (1:1) ; 1.75 h, 60 °C
Referência
- Beckmann rearrangement of oximes catalyzed by cyanuric chloride in ionic liquidsSynlett, 2008, (6), 908-910,
Método de produção 18
Condições de reacção
1.1 Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referência
- Atropselective synthesis of N-aryl pyridones via dynamic kinetic resolution enabled by non-covalent interactionsOrganic & Biomolecular Chemistry, 2022, 20(12), 2392-2396,
Método de produção 19
Condições de reacção
1.1 Reagents: Cesium carbonate , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Catalysts: Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane
Referência
- Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium ComplexJournal of the American Chemical Society, 2002, 124(21), 6043-6048,
Método de produção 20
Condições de reacção
1.1 Reagents: Triethylamine , 1H-Imidazolium, 3-(fluorosulfonyl)-1,2-dimethyl-, 1,1,1-trifluoromethanesulfonat… Solvents: Acetonitrile ; 10 min, rt
Referência
- The stable ''F-SO2+'' donor provides a mild and efficient approach to nitriles and amidesRSC Advances, 2022, 12(51), 33064-33068,
N-(2-Methoxyphenyl)acetamide Raw materials
- Acetamide
- ETHANONE, 1-(2-METHOXYPHENYL)-, OXIME, (E)-
- Ethanone,1-(2-methoxyphenyl)-, oxime
- 2-Bromoanisole
N-(2-Methoxyphenyl)acetamide Preparation Products
N-(2-Methoxyphenyl)acetamide Literatura Relacionada
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
93-26-5 (N-(2-Methoxyphenyl)acetamide) Produtos relacionados
- 17026-81-2(N-(3-Amino-4-ethoxyphenyl)acetamide)
- 581-08-8(N-(2-Ethoxyphenyl)acetamide)
- 6375-47-9(3-Amino-4-methoxyacetanilide)
- 23042-75-3(2',4'-Dimethoxyacetanilide)
- 6962-44-3(N-(2-Methoxy-5-methylphenyl)-acetamide)
- 2228628-90-6(2-3-(4-fluorophenyl)-1H-pyrazol-4-ylethanethioamide)
- 2171897-99-5(2-5-(methoxymethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1804468-13-0(4-Amino-5-bromo-3-cyano-2-(trifluoromethoxy)pyridine)
- 1251568-33-8(4-(3-chloro-4-fluorophenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 1806062-03-2(4-Bromo-3-(difluoromethyl)-5-fluoropyridine-2-acetic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93-26-5)N-(2-Methoxyphenyl)acetamide

Pureza:99%
Quantidade:500g
Preço ($):386.0